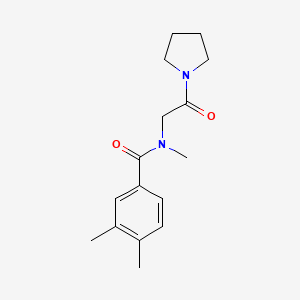
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is primarily used as an antiemetic drug to treat nausea and vomiting caused by chemotherapy and radiation therapy. Tropisetron has also been studied for its potential therapeutic effects in various other medical conditions.
Mécanisme D'action
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide works by blocking the serotonin receptors in the brain and gastrointestinal tract. This results in a reduction in the release of serotonin, which is responsible for causing nausea and vomiting. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide also modulates the release of other neurotransmitters such as dopamine and acetylcholine, which may contribute to its therapeutic effects in other medical conditions.
Biochemical and Physiological Effects:
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been found to increase the levels of brain-derived neurotrophic factor, which plays a role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has a number of advantages and limitations for use in laboratory experiments. Its antiemetic properties make it useful for studying the effects of chemotherapy and radiation therapy on the gastrointestinal tract. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to modulate the release of neurotransmitters also makes it useful for studying the effects of various drugs on the brain. However, N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's specificity for serotonin receptors may limit its usefulness in studying other neurotransmitter systems.
Orientations Futures
There are several potential future directions for research on N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to modulate the release of neurotransmitters may make it useful for treating the cognitive and motor symptoms of these diseases. Another area of interest is its potential use in the treatment of depression. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to increase the levels of brain-derived neurotrophic factor may make it useful for promoting the growth and survival of neurons in the brain. Overall, N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has a number of potential therapeutic applications that warrant further investigation.
Méthodes De Synthèse
The synthesis of N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves the reaction of 2-aminobenzamide with 2-pyrrolidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with trimethyl orthoformate and trifluoroacetic acid to yield N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide.
Applications De Recherche Scientifique
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been extensively studied for its potential therapeutic effects in various medical conditions. It has been found to have anti-inflammatory, antitumor, and neuroprotective properties. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-7-14(10-13(12)2)16(20)17(3)11-15(19)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYUHGPWXZRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
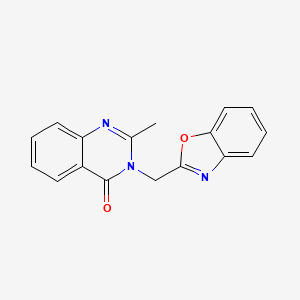
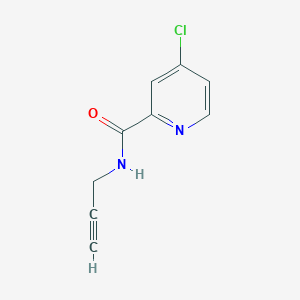
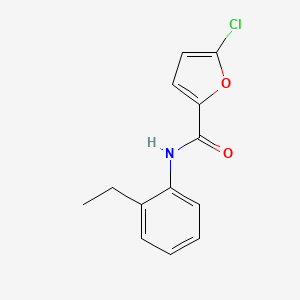
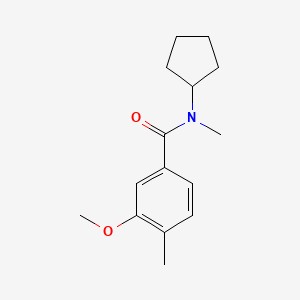
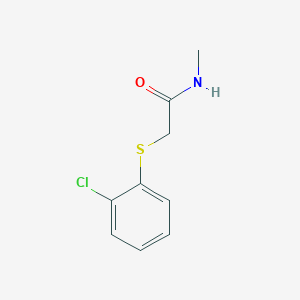
![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
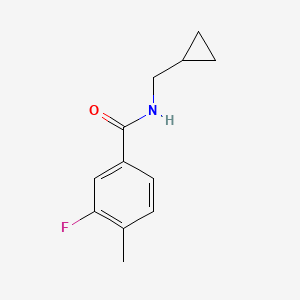
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)